Adociasulfate 11

Description

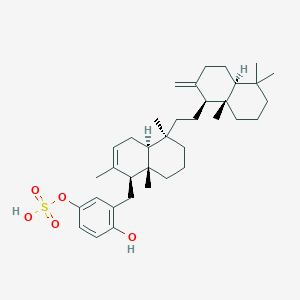

Adociasulfate 11 is a sulfated merotriterpenoid isolated from marine sponges of the Haliclona (syn. Adocia) genus. It belongs to a class of bioactive natural products known for their unique ability to inhibit kinesin motor proteins, which are critical for intracellular transport along microtubules . Structurally, adociasulfates are characterized by a hexaprenyl hydroquinone backbone with variable sulfation patterns and/or glycolic acid substitutions . This compound was first identified in Haliclona sp. collected from Palau, alongside adociaquinol and adociasulfate 12 . While its precise molecular structure remains understudied compared to other adociasulfates, it shares core features with the family, including sulfated hydroxyl groups critical for kinesin binding .

Properties

Molecular Formula |

C36H54O5S |

|---|---|

Molecular Weight |

598.9 g/mol |

IUPAC Name |

[3-[[(1S,4aS,5R,8aS)-5-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]-4-hydroxyphenyl] hydrogen sulfate |

InChI |

InChI=1S/C36H54O5S/c1-24-10-14-31-33(3,4)17-8-19-35(31,6)28(24)16-21-34(5)18-9-20-36(7)29(25(2)11-15-32(34)36)23-26-22-27(12-13-30(26)37)41-42(38,39)40/h11-13,22,28-29,31-32,37H,1,8-10,14-21,23H2,2-7H3,(H,38,39,40)/t28-,29-,31-,32-,34+,35+,36+/m0/s1 |

InChI Key |

WCPBWRPAPQZHRS-FIAXKHQDSA-N |

Isomeric SMILES |

CC1=CC[C@H]2[C@@](CCC[C@@]2([C@H]1CC3=C(C=CC(=C3)OS(=O)(=O)O)O)C)(C)CC[C@H]4C(=C)CC[C@@H]5[C@@]4(CCCC5(C)C)C |

Canonical SMILES |

CC1=CCC2C(CCCC2(C1CC3=C(C=CC(=C3)OS(=O)(=O)O)O)C)(C)CCC4C(=C)CCC5C4(CCCC5(C)C)C |

Synonyms |

adociasulfate 11 |

Origin of Product |

United States |

Chemical Reactions Analysis

Scope of Available Data

The search results focus on adociasulfates isolated from marine sponges (e.g., Cladocroce aculeata), with structural and inhibitory properties documented for compounds like:

-

Adociasulfate-2 (AS-2) : Inhibits kinesin ATPase activity by blocking microtubule binding .

-

Adociasulfate-13 (AS-13) and Adociasulfate-14 (AS-14) : Inhibit kinesin processivity and microtubule interactions at 15 µM .

-

Adociasulfate-8 (AS-8) : Shares structural similarities with AS-2 but lacks glycolic acid substitution .

No structural, synthetic, or reactivity data exists in the provided sources for adociasulfate-11.

Structural and Functional Trends in Adociasulfates

While adociasulfate-11 is not discussed, the following general characteristics of the adociasulfate family may provide indirect insights:

Recommendations for Further Research

To investigate adociasulfate-11’s chemical reactions:

-

Specialized Databases : Consult MarinLit, Reaxys, or SciFinder for peer-reviewed studies on adociasulfate-11.

-

Synthetic Studies : Explore whether adociasulfate-11 has been synthesized or derivatized in recent literature.

-

Biological Assays : Review enzymatic inhibition data (e.g., kinesin ATPase, H⁺-ATPase) to infer reactivity.

Limitations of Current Sources

-

No structural elucidation, NMR data, or mass spectra for adociasulfate-11.

-

No documented synthetic pathways or reactivity studies.

-

No kinetic or thermodynamic data for interactions with biological targets.

Given the absence of direct evidence in the provided materials, further investigation using specialized chemical databases is required to address the query comprehensively.

Comparison with Similar Compounds

Table 1: Structural and Source Comparison of Key Adociasulfates

Bioactivity and Mechanism of Action

Adociasulfates inhibit kinesin by competitively binding to the microtubule-binding site, mimicking microtubule (MT) surfaces . Key findings include:

- Adociasulfate 1 : Targets H⁺-ATPase pumps, a divergent bioactivity within the family .

- This compound : Presumed to inhibit kinesin based on structural homology, though specific IC₅₀ values remain uncharacterized .

Notably, sulfation enhances solubility but may reduce membrane permeability. Analogs like adociasulfate 10 (with glycolic acid) are hypothesized to improve cellular uptake while retaining potency .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for the initial identification and characterization of Adociasulfate 11?

- Methodological Answer : Begin with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) to confirm molecular structure . Cross-validate purity using HPLC with UV/Vis or diode array detection. Ensure raw spectral data and chromatograms are archived in supplementary materials for reproducibility . For novel compounds, include elemental analysis and X-ray crystallography (if feasible) to resolve ambiguities in stereochemistry .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer : Design iterative reaction trials with controlled variables (e.g., temperature, solvent polarity, catalyst loading). Use design-of-experiment (DoE) frameworks to identify critical parameters . Monitor reaction progress via TLC or LC-MS, and isolate intermediates for spectroscopic validation . For scalability, conduct pilot-scale reactions under inert atmospheres and report yield discrepancies between small- and large-scale batches .

Q. What are the standard assays for evaluating this compound’s bioactivity in preliminary studies?

- Methodological Answer : Employ dose-response assays (e.g., IC₅₀ determination) in cell-based models relevant to the compound’s hypothesized mechanism (e.g., kinase inhibition). Include positive controls (e.g., staurosporine for kinase assays) and validate results across triplicate experiments . Use ANOVA or Student’s t-test for statistical significance, and report confidence intervals .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across independent studies?

- Methodological Answer : Conduct a meta-analysis of published datasets to identify variables such as cell line heterogeneity, assay conditions (e.g., serum concentration), or compound stability . Replicate conflicting experiments under standardized protocols, and apply Bland-Altman analysis to quantify inter-study variability . If discrepancies persist, propose alternative mechanisms (e.g., off-target effects) and validate via knockout models or competitive binding assays .

Q. What advanced techniques are critical for elucidating this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Combine computational docking (e.g., molecular dynamics simulations) with site-directed mutagenesis of putative target proteins . Synthesize structural analogs with modifications at key functional groups (e.g., sulfate esters) and compare bioactivity profiles . Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and correlate with SAR trends .

Q. How can researchers design a robust experimental framework to identify this compound’s molecular targets?

- Methodological Answer : Implement chemical proteomics via affinity-based pull-down assays using biotinylated this compound derivatives . Validate hits using CRISPR-Cas9 knockdowns and rescue experiments. Cross-reference results with transcriptomic or metabolomic datasets to confirm pathway involvement . For orphan targets, employ thermal shift assays (TSA) to assess ligand-induced protein stabilization .

Q. What strategies mitigate biases in interpreting this compound’s therapeutic potential during preclinical validation?

- Methodological Answer : Adopt blinded study designs for in vivo efficacy trials, with randomized treatment groups and independent data analysis . Use orthogonal assays (e.g., Western blotting alongside RNA-seq) to confirm mechanistic hypotheses. Disclose all negative results in supplementary materials to avoid publication bias .

Data Management and Reproducibility

Q. What documentation is essential for ensuring reproducibility in this compound research?

- Methodological Answer : Archive raw instrumentation outputs (e.g., NMR FID files, HPLC chromatograms) in FAIR-compliant repositories . Provide stepwise synthesis protocols, including exact molar ratios and purification gradients . For bioassays, publish plate layouts, cell passage numbers, and instrument calibration logs .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS over 1–6 months . Compare results with long-term stability data (e.g., -80°C vs. lyophilized storage). Use principal component analysis (PCA) to identify degradation pathways and recommend optimal storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.